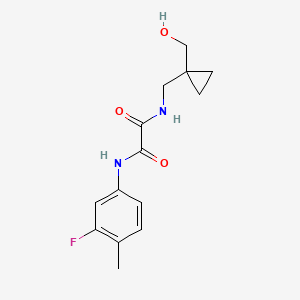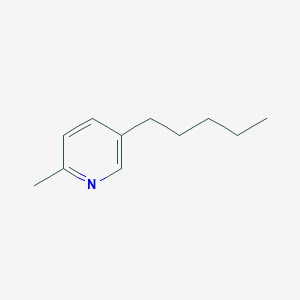
2-Methyl-5-pentylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-pentylpyridine is a chemical compound with the formula C11H17N . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, a related compound, 2-Methylpyridines, has been synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group (CH3) attached to the 2nd carbon atom and a pentyl group (C5H11) attached to the 5th carbon atom .Wissenschaftliche Forschungsanwendungen
1. Antagonistic Properties in Neuropharmacology
2-Methyl-5-pentylpyridine and its derivatives have been investigated for their potential in neuropharmacology. Studies have explored compounds like 2-Methyl-6-(phenylethynyl)pyridine (MPEP), which is a potent noncompetitive antagonist of metabotropic glutamate subtype 5 receptors (mGlu5). This compound has been shown to exhibit anxiolytic activity, suggesting its therapeutic potential in anxiety disorders (Cosford et al., 2003).
2. Role in Inflammation and Pain Management
The effects of MPEP on dorsal raphe serotonin release in inflammatory pain have been studied, highlighting the potential of this compound derivatives in pain management. This research indicates that peripheral blockade of mGlu5 receptors can prevent over-activation of dorsal raphe serotonergic neurons and reverse thermal hyperalgesia (Palazzo et al., 2004).
3. Applications in Cancer Research
Novel derivatives of this compound, such as certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results in inducing apoptosis in cancer cells, making them potential candidates for the development of new anticancer therapies (Eldehna et al., 2019).
4. Neuroprotective Potential
Research has also focused on the neuroprotective properties of this compound derivatives. Studies using antagonists of mGlu5 receptors, like MPEP, indicate that these compounds can provide neuroprotection in models of excitotoxic degeneration, suggesting their potential use in treating neurodegenerative disorders (Bruno et al., 2000).
5. Chemical Synthesis and Molecular Docking Studies
Further investigations into the chemical synthesis and molecular docking studies of dihydropyridine analogs, which are structurally related to this compound, have been conducted. These studies contribute to our understanding of the potential medicinal applications of these compounds, particularly as antioxidants and in treating oxidative stress-related diseases (Sudhana et al., 2019).
Eigenschaften
IUPAC Name |
2-methyl-5-pentylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-5-6-11-8-7-10(2)12-9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENBFJNTAAQSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
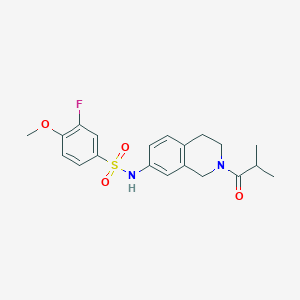
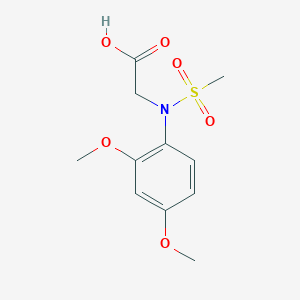
![2-(Benzotriazol-1-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2600290.png)
![1-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2600291.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2600297.png)


![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)
![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)
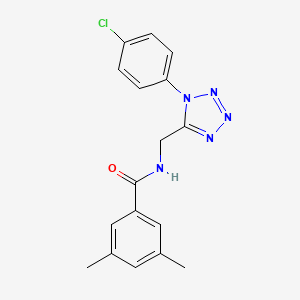
![3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2600307.png)
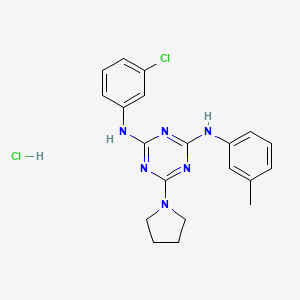
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)
